molecular formula C7H12N2O3 B1603069 1-(2-Methoxyethyl)piperazine-2,6-dione CAS No. 841274-04-2

1-(2-Methoxyethyl)piperazine-2,6-dione

Cat. No.: B1603069
CAS No.: 841274-04-2
M. Wt: 172.18 g/mol
InChI Key: QOHLRIMKSLEMKL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine-2,6-dione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 6. This compound is a derivative of piperazine-2,6-dione and has the molecular formula C7H12N2O3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)piperazine-2,6-dione can be synthesized through the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields the corresponding piperazine-2,6-dione derivatives in quantitative yields . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted piperazine-2,6-dione derivatives, which can be further utilized in the synthesis of biologically active molecules.

Scientific Research Applications

1-(2-Methoxyethyl)piperazine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine-2,6-dione
  • 1-Methylpiperazine-2,6-dione
  • 4-(2-Methoxyethyl)piperazine

Uniqueness

1-(2-Methoxyethyl)piperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(2-methoxyethyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLRIMKSLEMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630780
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841274-04-2
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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